molecular formula C11H20O B13075559 2-(Cyclopentylmethyl)cyclopentan-1-ol

2-(Cyclopentylmethyl)cyclopentan-1-ol

Cat. No.: B13075559
M. Wt: 168.28 g/mol
InChI Key: IXXLPGIKZHEONH-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H20O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a cyclopentylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethyl bromide with cyclopentanone in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopentylmethylcyclopentanone, Cyclopentylmethylcyclopentanoic acid

    Reduction: Cyclopentylmethylcyclopentane

    Substitution: Cyclopentylmethylcyclopentyl chloride, Cyclopentylmethylcyclopentyl bromide

Scientific Research Applications

2-(Cyclopentylmethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler cycloalkane with a single hydroxyl group.

    Cyclopentylmethanol: Similar structure but with a hydroxyl group attached to a methylene bridge.

    Cyclopentanone: The ketone analog of 2-(Cyclopentylmethyl)cyclopentan-1-ol.

Uniqueness

This compound is unique due to its dual cyclopentane rings and the presence of both a hydroxyl group and a cyclopentylmethyl substituent. This structural complexity provides distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(cyclopentylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H20O/c12-11-7-3-6-10(11)8-9-4-1-2-5-9/h9-12H,1-8H2

InChI Key

IXXLPGIKZHEONH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCCC2O

Origin of Product

United States

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